2-CHLORO-N'-[(E)-(PYRIDIN-3-YL)METHYLIDENE]BENZOHYDRAZIDE
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Overview
Description
2-chloro-N’-[(1E)-pyridin-3-ylmethylene]benzohydrazide is an organic compound with the molecular formula C13H10ClN3O. It is a derivative of benzohydrazide, featuring a pyridine ring and a chloro substituent.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N’-[(1E)-pyridin-3-ylmethylene]benzohydrazide typically involves the condensation reaction between 4-chlorobenzohydrazide and nicotinaldehyde. The reaction is carried out in ethanol under reflux conditions for about one hour. Upon cooling, the product precipitates out and can be purified by recrystallization from ethanol .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N’-[(1E)-pyridin-3-ylmethylene]benzohydrazide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles.
Condensation Reactions: The hydrazide moiety can react with aldehydes or ketones to form hydrazones.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Condensation: Aldehydes or ketones in the presence of an acid or base catalyst.
Oxidation: Oxidizing agents like potassium permanganate.
Reduction: Reducing agents such as sodium borohydride.
Major Products
Substitution: Products with different substituents replacing the chloro group.
Condensation: Hydrazones with various substituents on the carbonyl compound.
Oxidation and Reduction: Corresponding oxidized or reduced forms of the compound.
Scientific Research Applications
2-chloro-N’-[(1E)-pyridin-3-ylmethylene]benzohydrazide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Materials Science: The compound’s structural properties make it a candidate for use in the development of new materials with specific electronic or optical properties.
Biological Studies: It is used in the study of enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 2-chloro-N’-[(1E)-pyridin-3-ylmethylene]benzohydrazide involves its interaction with biological targets such as enzymes or receptors. The pyridine ring and hydrazide moiety can form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of biological activity. The exact molecular pathways depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-N’-[(1E)-pyridin-3-ylmethylene]benzohydrazide
- 2-chloro-N’-[(E)-3-pyridinylmethylene]benzohydrazide
Uniqueness
2-chloro-N’-[(1E)-pyridin-3-ylmethylene]benzohydrazide is unique due to its specific substitution pattern, which influences its reactivity and interaction with biological targets. The presence of both the chloro and pyridine groups provides a distinct set of chemical and biological properties compared to other benzohydrazide derivatives .
Properties
Molecular Formula |
C13H10ClN3O |
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Molecular Weight |
259.69g/mol |
IUPAC Name |
2-chloro-N-[(E)-pyridin-3-ylmethylideneamino]benzamide |
InChI |
InChI=1S/C13H10ClN3O/c14-12-6-2-1-5-11(12)13(18)17-16-9-10-4-3-7-15-8-10/h1-9H,(H,17,18)/b16-9+ |
InChI Key |
GQHBRKSTBFJEBG-CXUHLZMHSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)C(=O)N/N=C/C2=CN=CC=C2)Cl |
SMILES |
C1=CC=C(C(=C1)C(=O)NN=CC2=CN=CC=C2)Cl |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NN=CC2=CN=CC=C2)Cl |
solubility |
39 [ug/mL] |
Origin of Product |
United States |
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